![molecular formula C8H8N2O4 B1369870 Ethyl 3-nitropyridine-2-carboxylate CAS No. 229343-13-9](/img/structure/B1369870.png)
Ethyl 3-nitropyridine-2-carboxylate
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Overview
Description
Ethyl 3-nitropyridine-2-carboxylate is a chemical compound with the CAS Number: 229343-13-9 . Its molecular weight is 196.16 and its IUPAC name is ethyl 3-nitro-2-pyridinecarboxylate .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .Molecular Structure Analysis
The InChI Code of Ethyl 3-nitropyridine-2-carboxylate is 1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 .Chemical Reactions Analysis
The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution .Scientific Research Applications
Synthesis and Properties of β-Carbolines
Ethyl 3-nitropyridine-2-carboxylate is utilized in the synthesis of β-carbolines, a group of compounds known for their diverse biological activities. A study demonstrated the thermolysis of 4-aryl-3(5)-azidopyridines leading to the synthesis of 4-Ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines, exploring their optical and hypoglycemic properties. It's notable that among the synthesized β-carbolines, ethyl 7-fluoro-1,3-dimethyl-9H-pyrido[3,4-b]indole-4-carboxylate exhibited significant glucose-lowering action, emphasizing the potential pharmaceutical applications of these compounds (Proshchenkova et al., 2021).
Nucleophilic Alkylations and Vicarious Nucleophilic Substitution (VNS)
Ethyl 3-nitropyridine-2-carboxylate also finds its use in nucleophilic alkylations. A study illustrated the reactivity of 3-nitropyridine and its derivatives with various alkylating agents under VNS conditions. The process achieved substitution in positions ortho or para to the nitro group, showcasing notable yields and regioselectivity. This highlights the versatility of ethyl 3-nitropyridine-2-carboxylate in facilitating specific and controlled chemical modifications, opening avenues for its use in complex organic syntheses (Andreassen et al., 2004).
Oxidative Amination and Formation of Nitropyridine Derivatives
The compound is instrumental in oxidative amination processes as well. Research demonstrated the reaction of 3-nitropyridine with ammonia or alkylamines, leading to the formation of various nitropyridine derivatives. These reactions were noted for their high regioselectivity, underscoring the potential of ethyl 3-nitropyridine-2-carboxylate in synthesizing structurally specific and potentially bioactive compounds (Bakke & Svensen, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Therefore, future research may focus on the synthesis of fluorinated pyridines .
properties
IUPAC Name |
ethyl 3-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)7-6(10(12)13)4-3-5-9-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCPBWFCRFRTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593259 |
Source
|
Record name | Ethyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitropyridine-2-carboxylate | |
CAS RN |
229343-13-9 |
Source
|
Record name | Ethyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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